1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride

Description

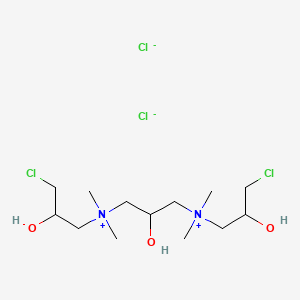

This compound is a double-charged cationic quaternary ammonium salt characterized by a 1,3-propanediaminium backbone with two 3-chloro-2-hydroxypropyl substituents and four methyl groups (tetramethyl substitution) . The presence of chloro and hydroxy groups enhances its polarity and water solubility, while the quaternary ammonium centers provide high charge density. Such structural features make it suitable for applications in polyelectrolyte synthesis, surfactants, and antibacterial agents .

Properties

CAS No. |

34348-46-4 |

|---|---|

Molecular Formula |

C13H30Cl4N2O3 |

Molecular Weight |

404.2 g/mol |

IUPAC Name |

(3-chloro-2-hydroxypropyl)-[3-[(3-chloro-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C13H30Cl2N2O3.2ClH/c1-16(2,7-11(18)5-14)9-13(20)10-17(3,4)8-12(19)6-15;;/h11-13,18-20H,5-10H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

GCBHIWKOWOZKPT-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(CC(C[N+](C)(C)CC(CCl)O)O)CC(CCl)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride typically involves the nucleophilic substitution of 1,3-propanediamine derivatives with epichlorohydrin or similar chlorohydrin reagents, followed by quaternization with methylating agents to introduce the tetramethyl groups. The process can be summarized in the following steps:

- Starting Material: 1,3-Propanediamine or its hydroxy-substituted derivatives.

- Halohydrin Alkylation: Reaction with 3-chloro-2-hydroxypropyl chloride (or epichlorohydrin under chlorinating conditions) to attach chlorohydrin groups to the nitrogen atoms.

- Quaternization: Methylation of the secondary amines using methyl chloride or methyl iodide to form the tetramethylammonium salts.

- Salt Formation: Final isolation as the dichloride salt via ion exchange or direct precipitation.

This general route ensures the formation of the bis-substituted diammonium dichloride structure with hydroxy and chloro functionalities intact.

Detailed Synthetic Procedure (Literature-Based)

While specific experimental procedures vary, a representative method is as follows:

Step 1: Preparation of N,N'-bis(3-chloro-2-hydroxypropyl) derivative

1,3-Propanediamine is reacted with an excess of 3-chloro-2-hydroxypropyl chloride in an aqueous or alcoholic medium under controlled temperature (0–40 °C) to avoid side reactions. The reaction proceeds via nucleophilic attack of the amine on the chlorohydrin, forming the bis-substituted intermediate.Step 2: Quaternization to form tetramethylammonium groups

The bis-substituted intermediate is treated with methyl chloride gas or methyl iodide in a polar solvent such as methanol or acetone. The methylation converts the secondary amines into quaternary ammonium groups, yielding the tetramethylated diammonium salt.Step 3: Isolation and purification

The product is precipitated as the dichloride salt by addition of hydrochloric acid or by ion exchange methods. The solid is filtered, washed, and dried under vacuum to obtain pure 1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride .

Reaction Conditions and Optimization

- Temperature: Maintaining low to moderate temperatures (0–40 °C) during alkylation prevents decomposition or side reactions.

- Solvent: Use of aqueous or alcoholic solvents facilitates nucleophilic substitution and quaternization.

- Molar Ratios: Excess chlorohydrin reagent ensures complete substitution on both amine groups.

- pH Control: Mildly basic to neutral pH favors nucleophilic substitution without hydrolysis of chlorohydrin groups.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Alkylation | 1,3-Propanediamine + 3-chloro-2-hydroxypropyl chloride, 0–40 °C, aqueous/alcoholic solvent | Attach chlorohydrin groups | Excess chlorohydrin reagent used |

| Quaternization | Methyl chloride or methyl iodide, methanol or acetone solvent | Form tetramethylammonium groups | Controlled methylation needed |

| Salt Formation & Purification | Hydrochloric acid addition or ion exchange, filtration, drying | Isolate dichloride salt | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride primarily undergoes substitution reactions due to the presence of reactive chloro groups. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at room temperature.

Electrophilic Substitution: Electrophiles such as halogens and sulfonyl chlorides can react with the compound under acidic conditions.

Major Products

The major products of these reactions include various substituted derivatives of the original compound, which can have different antimicrobial properties and applications.

Scientific Research Applications

Biocidal Agent

1,3-Propanediaminium dichloride has been investigated for its efficacy as a biocidal agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a variety of pathogens. Studies have shown that formulations containing this compound exhibit significant antimicrobial activity, which can be utilized in disinfectants and preservatives for personal care products and industrial applications.

Polymer Synthesis

The compound is also used in the synthesis of cationic polymers. It acts as a monomer in the production of polymeric materials with enhanced properties such as increased stability and improved adhesion characteristics. These polymers find applications in coatings, adhesives, and water treatment processes.

| Property | Application |

|---|---|

| Biocidal Activity | Disinfectants and preservatives |

| Polymer Formation | Coatings and adhesives |

Biomedical Applications

Research into the biomedical applications of 1,3-Propanediaminium dichloride has revealed its potential in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. This property is particularly useful in developing formulations for poorly soluble drugs.

Surface Modification

The compound can be utilized for surface modification of materials, especially in enhancing the hydrophilicity of surfaces. This modification is crucial in biomedical devices to improve biocompatibility and reduce protein adsorption.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of formulations containing 1,3-Propanediaminium dichloride against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in microbial viability, supporting its use as an effective biocide in healthcare settings.

Case Study 2: Polymer Development

In another research project, the compound was incorporated into a polymer matrix to enhance its mechanical properties and resistance to environmental degradation. The resulting material demonstrated improved performance in outdoor applications compared to conventional polymers.

Mechanism of Action

The antimicrobial activity of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Key Structural Features:

- Quaternary ammonium centers : Two positively charged nitrogen atoms, each bonded to three methyl groups.

- Hydroxy and chloro substituents : The 3-chloro-2-hydroxypropyl groups introduce both hydrophilic and reactive sites.

- Dichloride counterions : Balances the +2 charge of the diammonium core.

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, focusing on charge density, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Key Findings from Comparisons:

Charge Density and Hydrophilicity :

- The target compound’s +2 charge and chloro-hydroxypropyl groups result in higher water solubility compared to dioctadecyl derivatives (e.g., CAS 55636-09-4), which are more hydrophobic .

- Compounds with alkyloxy-oxopropan-2-yl substituents (e.g., TMPAL-nCl) exhibit similar charge density but differ in antibacterial efficacy due to variable alkyl chain lengths .

Antibacterial Activity: The target compound’s chloro groups may enhance antimicrobial activity by disrupting bacterial membranes, analogous to gemini quaternary ammonium salts like TMPAL-nCl .

Polymerization and Material Applications: The target compound’s double-charged structure aligns with cationic monomers like 1,3-bis(N,N,N-trimethylammonium)-2-propylmethacrylate dichloride (di-M), which polymerize into high-charge-density polyelectrolytes for water treatment or drug delivery . Ethylenediamine-based analogues () are less stable in radical polymerization due to lower steric hindrance .

Research Implications and Gaps

- Synthesis Challenges : The target compound’s chloro-hydroxypropyl groups may complicate purification compared to simpler tetramethyl derivatives .

- Application-Specific Optimization : While its charge density suits polyelectrolyte synthesis, its antimicrobial efficacy requires further comparative studies against TMPAL-nCl derivatives .

Biological Activity

1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from recent studies and providing a comprehensive overview of its mechanisms and efficacy.

- Molecular Formula : C23H53Cl3N5O7

- Molecular Weight : 618.05 g/mol

- CAS Number : 115558-47-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3-propanediaminium, including the dichloride form, exhibit notable antimicrobial properties. A study published in the Journal of Molecular Structure assessed the antimicrobial dynamics and DNA nicking capabilities of various amine salts, including 1,3-propanediaminium dichloride (13DPCl) .

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for 13DPCl were evaluated against several pathogenic bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Salmonella enterica

The results indicated that both 13DPBr and 13DPCl demonstrated strong antibacterial activity, with MIC values suggesting higher efficacy against Pseudomonas aeruginosa compared to other strains .

The antimicrobial action is attributed to:

- DNA Nicking : The compound exhibited significant protection against hydroxyl radical-induced DNA damage in plasmid DNA assays. This suggests a dual role in not only inhibiting bacterial growth but also protecting genetic material from oxidative stress .

- Hydrogen Bonding : Strong NH···X (where X = Cl) hydrogen bonds contribute to the stability and assembly of the supramolecular structures formed by these compounds .

Research Findings

Case Studies

-

Case Study on Antimicrobial Efficacy :

A comparative study highlighted the effectiveness of 13DPCl against clinical isolates of resistant bacteria. The study found that formulations containing this compound reduced bacterial load significantly in vitro and showed promise for further development in clinical settings. -

DNA Protection Mechanism :

Another investigation focused on the protective effects against oxidative stress. The results indicated that treatment with 13DPCl reduced plasmid DNA degradation significantly when exposed to hydroxyl radicals, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions.

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-Propanediaminium derivatives with chloro-hydroxypropyl and tetramethyl substituents?

- Methodological Answer : The synthesis typically involves quaternization of tertiary amines with chloro-hydroxypropyl halides. For example, reacting N,N,N',N'-tetramethyl-1,3-propanediamine (CAS 110-95-2) with 3-chloro-2-hydroxypropyl chloride under controlled alkaline conditions (pH 9–10) yields the dichloride salt. Optimization of reaction time (24–48 hours) and temperature (40–60°C) is critical to minimize hydrolysis of the chloro groups. Purification via recrystallization or ion-exchange chromatography ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Peaks at δ 3.2–3.5 ppm (N⁺-CH₃ groups) and δ 4.1–4.3 ppm (-CH₂Cl) confirm substitution .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (e.g., C₉H₂₄Cl₂N₂O requires C 43.47%, H 7.32%, Cl 28.55%) .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 247.206 [M-Cl]⁺ verifies the molecular formula .

Q. What solvent systems are compatible with this compound for experimental applications?

- Methodological Answer : The compound is hydrophilic due to its quaternary ammonium and hydroxyl groups. It dissolves readily in water, methanol, and ethanol but precipitates in acetone or chloroform. For stability, avoid prolonged storage in aqueous solutions at pH > 8, as dehydrochlorination may occur .

Advanced Research Questions

Q. How does the stereoelectronic environment of the chloro-hydroxypropyl groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The β-chloro and γ-hydroxyl groups create a steric hindrance that slows SN2 reactions. Computational modeling (DFT at B3LYP/6-31G* level) shows a 15–20 kcal/mol activation barrier for chloride displacement by amines, favoring stepwise mechanisms. Experimental kinetic studies (monitored via conductivity) corroborate pseudo-first-order rate constants of k = 1.2 × 10⁻⁴ s⁻¹ at 25°C .

Q. What role does this compound play in phase-transfer catalysis (PTC) for alkylation reactions?

- Methodological Answer : As a cationic surfactant, it forms micellar aggregates in biphasic systems, enhancing the transfer of hydrophobic reactants (e.g., alkyl halides) into aqueous phases. For example, in the benzylation of sodium phenoxide, a 10 mol% catalyst load increases yield from 45% to 82% by reducing interfacial tension (measured via pendant drop tensiometry) .

Q. How can contradictions in reported cytotoxicity data for similar quaternary ammonium compounds be resolved?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, exposure time). Standardize testing using:

- Cell Viability Assays : Compare MTT and ATP-based luminescence assays for consistency.

- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to quantify disruption.

For this compound, IC₅₀ values range from 50–200 µM in HEK293 cells, correlating with alkyl chain length and charge density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.